Technical Monograph: Chemical Architecture and Utility of 4-(4-Carbamoylphenyl)benzoic Acid
Technical Monograph: Chemical Architecture and Utility of 4-(4-Carbamoylphenyl)benzoic Acid
The following technical guide details the chemical properties, synthesis, and utility of 4-(4-carbamoylphenyl)benzoic acid, structured for researchers in materials science and medicinal chemistry.
[1][2]
Executive Summary
4-(4-Carbamoylphenyl)benzoic acid (IUPAC: 4'-carbamoylbiphenyl-4-carboxylic acid) represents a critical class of asymmetric heterofunctional linkers .[1][2] Unlike its symmetric parent, 4,4'-biphenyldicarboxylic acid (BPDC), this molecule possesses two distinct termini: a Brønsted-acidic carboxylic acid and a neutral, hydrogen-bond-donating primary amide.[1][2] This duality breaks the centrosymmetry typical of MOF (Metal-Organic Framework) linkers, enabling the construction of polarized pore environments and complex supramolecular networks.[1][2] This guide serves as a definitive reference for its synthesis, physicochemical characterization, and reactivity profile.[2]
Molecular Architecture & Physicochemical Profile[1][3]
The molecule consists of a biphenyl core substituted at the para and para' positions.[1] Its utility stems from the electronic and steric interplay between the two rings and their functional groups.[1]
| Property | Value / Description | Mechanistic Insight |
| Molecular Formula | C₁₄H₁₁NO₃ | Asymmetric biphenyl scaffold.[1][2] |
| Molecular Weight | 241.24 g/mol | Optimal range for fragment-based drug design and medium-pore MOFs.[1][2] |
| pKa (Acid) | ~4.1 – 4.3 (Predicted) | Comparable to benzoic acid (4.20).[2] The phenyl-amide substituent is weakly electron-withdrawing, slightly increasing acidity.[1][2] |
| pKa (Amide) | ~23 (DMSO) | The amide proton is non-acidic in aqueous media but can be deprotonated by strong bases (e.g., NaH) in aprotic solvents.[2] |
| Solubility | High: DMSO, DMF, DMAcLow: Water, Methanol, EthanolpH-Dependent: Soluble in aq.[1][2] NaOH/KOH (pH > 8).[2] | The rigid biphenyl core and strong intermolecular H-bonding network (acid dimer + amide tape) drastically reduce solubility in non-polar and protic solvents.[1][2] |
| Melting Point | > 280 °C (Decomp.)[2] | High lattice energy driven by extensive hydrogen bonding networks.[2] |
| Topological Role | Linear, Ditopic | Acts as a linear spacer (~11 Å length) with differentiated coordination modes.[2] |
Structural Dynamics[1][2]
-
Torsion Angle: The biphenyl ring system is not planar in solution.[1][2] The torsion angle between the two phenyl rings is typically ~35–40° due to steric repulsion between ortho-hydrogens, limiting conjugation but maintaining linearity.[1][2]
-
H-Bonding Motifs:
Synthetic Pathways & Optimization
The synthesis of 4-(4-carbamoylphenyl)benzoic acid is most reliably achieved via Suzuki-Miyaura Cross-Coupling .[1][2] This route avoids the pitfalls of desymmetrizing 4,4'-biphenyldicarboxylic acid, which often yields inseparable mixtures.[1][2]
Core Protocol: Palladium-Catalyzed Cross-Coupling
This protocol prioritizes purity and scalability, utilizing a boronic acid and an aryl halide.[1][2]
Reaction Scheme:
Step-by-Step Methodology
-
Reagent Loading: In a Schlenk flask, combine 4-carboxyphenylboronic acid (1.0 equiv) and 4-bromobenzamide (1.0 equiv).
-
Note: Using the acid form of the boronate avoids a subsequent hydrolysis step required if using the ester.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (3–5 mol%).[2][3]
-
Critical: Perform this step under a counter-flow of Nitrogen or Argon to prevent oxidation of the phosphine ligands.[1]
-
-
Solvent System: Dissolve in degassed DMF:Water (4:1 v/v) .
-
Why? Water is essential for the boronic acid transmetallation cycle; DMF solubilizes the polar amide substrate.[1]
-
-
Reaction: Heat to 90–100 °C for 12–24 hours under inert atmosphere.
-
Work-up (Purification by pH Swing):
-
Cool the mixture and filter through Celite to remove Pd black.[1]
-
Acidify the filtrate with 1M HCl to pH ~2–3.[1][2] The product will precipitate as a white solid.[4]
-
Filter, wash extensively with water (to remove salts) and cold methanol (to remove unreacted organics).[2]
-
Recrystallization:[1][2] From hot DMF or DMSO/Water if necessary.[1][2]
-
Chemical Reactivity & Derivatization[1][2]
The molecule's utility lies in its ability to undergo selective transformations at either the acid or amide terminus.[1]
A. Carboxylic Acid Transformations[1][2][6]
-
Coordination (MOF Formation):
-
Esterification:
-
Standard Fisher esterification (MeOH/H₂SO₄) converts the acid to a methyl ester without affecting the amide, increasing solubility for purification.[2]
-
B. Amide Transformations
-
Dehydration to Nitrile:
-
Hofmann Rearrangement:
Visualization of Reactivity & Synthesis[1]
The following diagram maps the synthetic logic and downstream reactivity options for the molecule.
Figure 1: Synthetic pathway (Suzuki coupling) and divergent reactivity profile of 4-(4-carbamoylphenyl)benzoic acid.
Applications in Advanced Materials[1]
Metal-Organic Frameworks (MOFs)
This ligand acts as a structural desymmetrizer .[1][2] In standard MOFs (e.g., MOF-5, UiO-66), symmetric linkers (terephthalic acid, BPDC) create uniform pores.[1][2]
-
Effect: Using 4-(4-carbamoylphenyl)benzoic acid introduces a gradient of polarity within the pore.[1][2] The amide group can act as a specific binding site for CO₂ capture (via dipole-quadrupole interactions) or for catalytic hydrogen bonding.[1][2]
-
Post-Synthetic Modification: The amide can be dehydrated in situ (within the MOF) to a nitrile, changing the pore aperture and chemical environment without collapsing the framework.[2]
Pharmaceutical Intermediates
The biphenyl acid-amide scaffold is a privileged structure in medicinal chemistry, often serving as a precursor to:
-
Factor Xa inhibitors: The biphenyl core provides the necessary hydrophobic bulk.[1][2]
-
Retinoid analogs: Mimicking the retinoic acid backbone.[1][2]
References
-
Suzuki-Miyaura Coupling Methodology
-
MOF Ligand Design
-
Biphenyl Acid Properties
-
Amide Reactivity (Dehydration)
Sources
- 1. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 2. 4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | C22H16N2O6 | CID 244302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-(4-Phenylbutoxy)benzoic acid | 30131-16-9 [chemicalbook.com]
- 5. 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 [chemicalbook.com]
- 6. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 7. 4-Biphenylcarboxylic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
